molecular formula C21H22N2O7 B343474 5'-allyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate

5'-allyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate

Cat. No.: B343474
M. Wt: 414.4 g/mol
InChI Key: JHRUAMYIJYEZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method involves the use of indole-3-aldehydes, propargylamine, acids, and isocyanides in a Ugi reaction to form intermediate products, which are then subjected to further reactions to achieve the final compound . The reaction conditions often include the use of catalysts such as Au(PPh3)SbF6 in chloroform .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Electrophiles: Halogens, nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, leading to a range of biological effects. For example, it can bind to enzymes and inhibit their activity, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

What sets 5’-Allyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

3-O//'-(2-methoxyethyl) 5-O//'-prop-2-enyl 2//'-amino-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate

InChI

InChI=1S/C21H22N2O7/c1-4-9-28-18(24)15-12(2)30-17(22)16(19(25)29-11-10-27-3)21(15)13-7-5-6-8-14(13)23-20(21)26/h4-8H,1,9-11,22H2,2-3H3,(H,23,26)

InChI Key

JHRUAMYIJYEZOL-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OCC=C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.